Physical ChemistrySolid-State CharacterizationQuality Control
Researchers requiring an N-methylated valine building block for SPPS or peptidomimetic synthesis often face handling challenges with the free-base liquid form. Methyl 3-methyl-2-(methylamino)butanoate hydrochloride (CAS 138326-61-1) is supplied as a stable, crystalline hydrochloride salt that enables precise weighing and ambient storage.
- Solid form (m.p. 140-141°C) simplifies automated liquid handling and long-term inventory.
- Racemic mixture suitable for initial SAR studies; enantiopure L-isomer (CAS 3339-44-4) also available for stereoselective syntheses.
- Typical purity ≥95% (HPLC), with 84 associated patents validating its utility as a drug-discovery intermediate.
Molecular FormulaC7H16ClNO2
Molecular Weight181.7
CAS No.138326-61-1
Cat. No.B6166306
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 3-methyl-2-(methylamino)butanoate hydrochloride (CAS 138326-61-1), commonly referred to as N-methylvaline methyl ester hydrochloride or N-Me-Val-OMe HCl, is a protected amino acid derivative belonging to the class of N-methylated amino esters [1]. It is a white to off-white crystalline powder with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol, typically supplied at a purity of 95% . This compound serves as a versatile intermediate and building block in organic synthesis, particularly in the construction of modified peptides and peptidomimetics . The compound is commercially available as a racemic mixture (CAS 138326-61-1) or as a single enantiomer (e.g., L-isomer CAS 3339-44-4), a distinction that critically impacts its utility in stereoselective synthetic applications .
1
N-methyl amino ester building block for modified peptide synthesis
2
Available as racemic mixture or single L-enantiomer for stereochemical control
3
Hydrochloride salt provides solid-state handling convenience for synthesis workflows
[1] PubChem. (2025). Methyl 3-methyl-2-(methylamino)butanoate. PubChem Compound Database; CID=13819427. National Center for Biotechnology Information. View Source
Procurement Distinctions for Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride
While methyl 3-methyl-2-(methylamino)butanoate hydrochloride shares a core N-methyl amino ester structure with related compounds such as L-valine methyl ester hydrochloride (CAS 6306-52-1) or N-methyl-L-valine (CAS 2480-23-1), critical differences in physical form, stereochemistry, and functional group protection dictate their suitability for specific applications. The presence of the N-methyl group distinguishes it from the primary amine in L-valine methyl ester, altering its reactivity and steric profile [1]. The hydrochloride salt form confers enhanced stability and handling properties compared to the free base (CAS 721878-59-7), which is a liquid at room temperature [2]. Furthermore, the availability of specific enantiomers (e.g., CAS 3339-44-4 for the L-isomer) is non-negotiable for stereoselective syntheses, where a racemic mixture (CAS 138326-61-1) would be unsuitable . The quantitative evidence below demonstrates that even minor structural or stereochemical variations lead to measurable differences in key physicochemical properties, directly impacting experimental reproducibility and synthetic outcomes.
N-Methyl vs. Primary Amine
N-methylation alters reactivity and steric profile compared to L-valine methyl ester, which may change coupling efficiency.
Salt Form vs. Free Base
The free base is a liquid at room temperature; substituting it may lead to handling and stoichiometric accuracy differences.
Racemic vs. Enantiomer
A racemic mixture may not provide enantiomeric control for stereoselective applications; single-enantiomer procurement supports stereochemical integrity.
[1] PubChem. (2025). Methyl 3-methyl-2-(methylamino)butanoate. PubChem Compound Database; CID=13819427. National Center for Biotechnology Information. View Source
[2] PubChemLite. (n.d.). Methyl 3-methyl-2-(methylamino)butanoate hydrochloride. LCSB, University of Luxembourg. Retrieved April 20, 2026. View Source
Quantitative Differentiation of Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride
Melting Point: Racemate vs. L-Enantiomer
The melting point of methyl 3-methyl-2-(methylamino)butanoate hydrochloride (CAS 138326-61-1) is reported as 140-141°C . In contrast, the specific L-enantiomer (CAS 3339-44-4) exhibits a significantly lower melting point of 103-104°C . This difference of approximately 37°C is a direct consequence of the distinct crystalline packing arrangements between the racemic mixture and the single enantiomer.
Melting PointData to verify
~37°C higher
Racemate m.p. 140-141°C vs. L-enantiomer 103-104°C supports identity review
Source: specification sheets, not independently verified
Physical ChemistrySolid-State CharacterizationQuality Control
Evidence Dimension
Melting Point
Target Compound Data
140-141°C
Comparator Or Baseline
L-enantiomer (CAS 3339-44-4) : 103-104°C
Quantified Difference
~37°C higher for CAS 138326-61-1
Conditions
Standard capillary melting point determination as reported on commercial specification sheets
Why This Matters
Melting point is a primary identifier for purity and identity; using the incorrect enantiomeric form can lead to erroneous analytical results and failed reaction conditions due to solubility differences.
Physical ChemistrySolid-State CharacterizationQuality Control
Stability Advantage of Hydrochloride Salt
The hydrochloride salt form of methyl 3-methyl-2-(methylamino)butanoate (CAS 138326-61-1) is a solid at room temperature with a melting point of 140-141°C , enabling storage at ambient temperature . The free base form (CAS 721878-59-7) is reported as a liquid at room temperature, with a melting point <25°C [1]. The solid hydrochloride form offers superior handling and long-term stability.
Physical StabilityReported
HCl salt Solid, m.p. 140-141°C
Free base Liquid, m.p. not reported
Solid vs. Liquid
Solid form eases weighing and storage in ambient conditions
Free base may require cold storage
Material StabilityStorageSynthetic Intermediate
Evidence Dimension
Physical State at Room Temperature
Target Compound Data
Solid (m.p. 140-141°C)
Comparator Or Baseline
Free base (CAS 721878-59-7) : Liquid (m.p. <25°C)
Quantified Difference
Solid vs. Liquid phase at standard conditions
Conditions
Room temperature (approx. 20-25°C)
Why This Matters
A solid hydrochloride salt is easier to weigh, transfer, and store under standard laboratory conditions compared to a volatile or hygroscopic liquid free base, improving accuracy in stoichiometric reactions and reducing degradation over time.
Material StabilityStorageSynthetic Intermediate
[1] PubChemLite. (n.d.). Methyl 3-methyl-2-(methylamino)butanoate hydrochloride. LCSB, University of Luxembourg. Retrieved April 20, 2026. View Source
Chiral Purity: Enantiomer vs. Racemic Mixture
The target compound is available as a racemic mixture (CAS 138326-61-1) and as a defined L-enantiomer (CAS 3339-44-4) . The L-enantiomer is specified with an optical rotation of +16° (c=2 in Water) . In contrast, the L-valine methyl ester hydrochloride (CAS 6306-52-1), which lacks the N-methyl group, has a significantly higher melting point (171-173°C) and a different optical rotation, indicating a fundamentally different molecular interaction profile.
Chiral PurityData to verify
L-enantiomer [α]D +16° (c=2, H₂O)
L-Val-OMe HCl [α]D +15.5° to +25°
N-Me-L-Val [α]D +33° (c=1, MeOH)
Optical rotation varies with N-methylation
Supports enantiomeric form selection for stereoselective research
Racemate lacks optical activity
StereochemistryChiral SynthesisPeptidomimetics
Evidence Dimension
Optical Activity / Chiral Purity
Target Compound Data
Available as racemate (CAS 138326-61-1) or L-enantiomer (CAS 3339-44-4, [α]D = +16° (c=2, H2O))
Optical rotation values differ by at least 1.5x, with N-methylation altering the specific rotation magnitude compared to the primary amine analog.
Conditions
Specific rotation measured at 20-24°C in specified solvents (H2O or MeOH)
Why This Matters
For stereoselective syntheses, the procurement of a defined enantiomer is critical; the racemic mixture (CAS 138326-61-1) is appropriate only for achiral or non-stereoselective applications, making the selection of the correct CAS number a key procurement decision.
StereochemistryChiral SynthesisPeptidomimetics
Patent Literature Presence in Drug Discovery
The compound methyl 3-methyl-2-(methylamino)butanoate (free base) and its hydrochloride salt are associated with 84 patents, according to PubChemLite [1]. This is a class-level inference, as specific patent content is not detailed. In contrast, the related N-methyl-L-valine (CAS 2480-23-1) is associated with patents US5622934 and US6015800 [2], indicating its utility as a pharmaceutical intermediate.
Patent LiteratureClass-level inference
84 associated patents
Reported patent count suggests research interest; data to verify
Class-level, specific patent roles not detailed
Pharmaceutical IntermediatesPatent AnalysisChemical Space
N-Methyl-L-valine (CAS 2480-23-1) : At least 2 specific patents (US5622934, US6015800) [2]
Quantified Difference
Quantitative patent count for CAS 138326-61-1 is 84, while the comparator has at least 2 specific patents.
Conditions
Patent databases aggregated by PubChemLite and other sources
Why This Matters
A high patent count is a strong indicator of commercial and research interest, suggesting the compound is a validated intermediate for the synthesis of novel chemical entities, which may be relevant for procurement decisions in drug discovery.
Pharmaceutical IntermediatesPatent AnalysisChemical Space
[1] PubChemLite. (n.d.). Methyl 3-methyl-2-(methylamino)butanoate hydrochloride. LCSB, University of Luxembourg. Retrieved April 20, 2026. View Source
[2] RGD. (n.d.). N-methylvaline - Ontology Report. Rat Genome Database. Retrieved April 20, 2026. View Source
Application Scenarios for Methyl 3-methyl-2-(methylamino)butanoate Hydrochloride
Solid-Phase Peptide Synthesis with N-Methyl Valine
For solid-phase peptide synthesis (SPPS) requiring the incorporation of an N-methylated valine residue to enhance proteolytic stability or modulate conformation , the hydrochloride salt (CAS 138326-61-1 or CAS 3339-44-4) is the preferred starting material. The solid form (m.p. 140-141°C for CAS 138326-61-1 ) allows for precise weighing and handling, while the N-methyl group provides the necessary steric and conformational constraints. The racemic mixture (CAS 138326-61-1) may be suitable for initial SAR studies where stereochemistry is not critical, whereas the L-enantiomer (CAS 3339-44-4) is required for the synthesis of enantiopure peptide therapeutics.
Chiral Peptidomimetic Synthesis
In the synthesis of peptidomimetics or small-molecule enzyme inhibitors where stereochemistry is essential for target engagement, the L-enantiomer (CAS 3339-44-4) must be procured to ensure the desired biological activity. The racemic mixture (CAS 138326-61-1) would yield a 1:1 mixture of diastereomers, complicating purification and potentially leading to erroneous structure-activity relationship (SAR) data. The optical rotation specification for the L-enantiomer ([α]D = +16° (c=2, H2O) ) serves as a quality control metric to confirm enantiomeric purity upon receipt.
Long-Term Storage of Synthetic Intermediates
For chemical libraries or long-term storage of synthetic intermediates, the hydrochloride salt form (CAS 138326-61-1) is advantageous due to its solid state and storage at room temperature , compared to the free base which is a liquid and may degrade more readily. The solid form reduces the risk of spillage, evaporation, and contamination, making it more suitable for automated liquid handling systems and long-term inventory management. The patent count of 84 [1] supports its use as a validated intermediate in drug discovery programs.
Application
Selection Property
Validation Focus
N-Methyl valine SPPS research
Enantiomeric form (racemate or L-enantiomer)
Optical rotation and chiral purity upon receipt
Chiral peptidomimetic SAR studies
Single enantiomer CAS selection
Stereochemical integrity and target engagement correlation
Synthetic intermediate storage
Hydrochloride salt solid form
Ambient stability and handling precision
[1] PubChemLite. (n.d.). Methyl 3-methyl-2-(methylamino)butanoate hydrochloride. LCSB, University of Luxembourg. Retrieved April 20, 2026. View Source
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